Amino-PEG6-acid

Description

Propriétés

IUPAC Name |

3-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H31NO8/c16-2-4-20-6-8-22-10-12-24-14-13-23-11-9-21-7-5-19-3-1-15(17)18/h1-14,16H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVRGRRPCHFTMMD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCN)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H31NO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.41 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

905954-28-1 |

Source

|

| Record name | Amino-PEG6-acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Amino-PEG6-acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of the Chemical Structure, Properties, and Applications of a Versatile Heterobifunctional Linker

Amino-PEG6-acid is a heterobifunctional molecule that has emerged as a critical component in the fields of bioconjugation, drug delivery, and therapeutic development. Its unique structure, featuring a terminal primary amine and a carboxylic acid separated by a six-unit polyethylene glycol (PEG) chain, provides a versatile platform for covalently linking different molecules. This guide offers a detailed examination of its chemical and physical properties, along with comprehensive experimental protocols for its key applications.

Core Chemical and Physical Properties

This compound is characterized by its well-defined molecular structure, which imparts desirable physicochemical properties for its use in complex biological systems. The presence of the hydrophilic PEG spacer enhances aqueous solubility and provides flexibility to the linked molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C15H31NO8[1][2][3][4] |

| Molecular Weight | 353.41 g/mol [3][5][6] |

| CAS Number | 905954-28-1[1][2][3][4] |

| Appearance | White solid or viscous liquid[3] |

| Purity | Typically >95%[1][2][4] |

| SMILES | O=C(O)CCOCCOCCOCCOCCOCCOCCN |

| Storage | Recommended storage at -20°C[2][3][4] |

Table 2: Solubility Profile of this compound and Structurally Similar Compounds

| Solvent | Solubility | Notes |

| Water | Soluble[7] | The hydrophilic PEG chain confers good aqueous solubility.[2][4] |

| Dimethyl Sulfoxide (DMSO) | Soluble[7][8] | A structurally similar compound, Amino-PEG6-alcohol, has a solubility of ≥ 100 mg/mL.[9] |

| Dimethylformamide (DMF) | Soluble[7][8] | Commonly used as a solvent for reactions involving this linker.[10] |

| Methanol (MeOH) | Soluble[8] | |

| Dichloromethane (DCM) | Soluble[7] |

Table 3: Acid-Base Properties of Amino-PEG Linkers

| Functional Group | Estimated pKa | Significance |

| Primary Amine (-NH2) | ~9.0 - 10.0[11] | The protonation state dictates its nucleophilicity and reactivity in conjugation reactions.[11] |

| Carboxylic Acid (-COOH) | ~3.0 - 5.0[11] | The reactivity of the carboxylic acid is dependent on its deprotonation state.[11] |

Reactivity and Applications

The bifunctional nature of this compound allows for a wide range of applications in bioconjugation and drug development. The primary amine is a potent nucleophile that readily reacts with activated esters, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds.[2][4] The terminal carboxylic acid can be activated, for example with carbodiimides like EDC, to react with primary amines, also forming a stable amide linkage.[12]

This dual reactivity makes this compound an ideal linker for:

-

Antibody-Drug Conjugates (ADCs): In ADC development, this compound can be used to attach a potent cytotoxic payload to a monoclonal antibody. The PEG linker can enhance the solubility and pharmacokinetic profile of the ADC.

-

PROteolysis TArgeting Chimeras (PROTACs): As a flexible linker, it connects a target protein-binding ligand to an E3 ligase-recruiting ligand. This facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein.

-

Nanoparticle Functionalization: It is used to modify the surface of nanoparticles, a process known as PEGylation. This enhances biocompatibility, reduces non-specific protein binding, and prolongs circulation time.[2]

-

Biomolecule Labeling: It can be used to attach fluorescent dyes, biotin, or other reporter molecules to proteins, peptides, or oligonucleotides.

Experimental Protocols

The following are detailed methodologies for key applications of this compound.

Protocol 1: Conjugation of this compound to a Protein via Carboxylic Acid Activation

This protocol describes the covalent attachment of this compound to the carboxyl groups (e.g., on aspartic and glutamic acid residues) of a protein using carbodiimide chemistry.

Materials:

-

Protein of interest

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

-

Coupling Buffer (e.g., 1x PBS, pH 7.2-7.5)[13]

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)

-

Desalting column or dialysis equipment

Procedure:

-

Protein Preparation: Dissolve the protein in Activation Buffer to a final concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), exchange it for the Activation Buffer using a desalting column or dialysis.[1]

-

Activation of Protein Carboxyl Groups:

-

Equilibrate EDC and NHS to room temperature before use.

-

Prepare fresh solutions of EDC and NHS in the Activation Buffer.

-

Add a 10-50 fold molar excess of EDC and a 20-100 fold molar excess of NHS to the protein solution.[1] The optimal ratio should be determined empirically.

-

Incubate for 15-30 minutes at room temperature with gentle mixing.[2]

-

-

Conjugation with this compound:

-

Quenching the Reaction: Add the Quenching Buffer to a final concentration of 10-50 mM to quench any unreacted NHS esters. Incubate for an additional 15-30 minutes.[1]

-

Purification: Remove excess reagents and the unreacted this compound by dialysis or using a desalting column. Purify the protein-PEG conjugate using an appropriate chromatography technique, such as size-exclusion chromatography (SEC).[1]

Protocol 2: Surface Functionalization of Carboxylated Nanoparticles

This protocol details the PEGylation of nanoparticles that have carboxyl groups on their surface.

Materials:

-

Carboxylated nanoparticles (e.g., iron oxide or polymeric nanoparticles)

-

This compound

-

EDC and NHS

-

Activation Buffer (e.g., 0.1 M MES, pH 6.0)

-

Reaction Buffer (e.g., PBS, pH 7.4)

-

Washing Buffer (e.g., PBS)

Procedure:

-

Nanoparticle Preparation: Disperse the carboxylated nanoparticles in the Activation Buffer to a concentration of 1-10 mg/mL.[14] Sonicate if necessary to ensure a homogeneous suspension.

-

Activation of Carboxyl Groups:

-

Conjugation with this compound:

-

Dissolve this compound in the Reaction Buffer.

-

Add the this compound solution to the activated nanoparticle suspension. A 10 to 100-fold molar excess of this compound is a recommended starting point for optimization.[14]

-

Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.[2]

-

-

Purification:

-

Collect the functionalized nanoparticles by centrifugation or magnetic separation.

-

Wash the nanoparticles multiple times with the Washing Buffer to remove unreacted reagents.[2]

-

Visualizing Workflows with this compound

The role of this compound as a linker is central to its utility. The following diagrams, generated using the DOT language, illustrate its application in the synthesis of Antibody-Drug Conjugates and PROTACs.

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis using this compound.

Caption: A sequential synthesis workflow for a PROTAC using a mono-protected this compound derivative.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound, 905954-28-1 | BroadPharm [broadpharm.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Amino-PEG6-alcohol, 39160-70-8 | BroadPharm [broadpharm.com]

- 8. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 9. benchchem.com [benchchem.com]

- 10. broadpharm.com [broadpharm.com]

- 11. benchchem.com [benchchem.com]

- 12. This compound, CAS 905954-28-1 | AxisPharm [axispharm.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

A Technical Guide to Amino-PEG6-acid (CAS 905954-28-1) for Researchers and Drug Development Professionals

An in-depth examination of the properties, applications, and experimental considerations for the versatile heterobifunctional linker, Amino-PEG6-acid.

This compound, identified by CAS number 905954-28-1, is a high-purity, heterobifunctional linker molecule integral to modern bioconjugation and drug development.[1][2] Its structure features a terminal primary amine group and a terminal carboxylic acid group, separated by a hydrophilic hexaethylene glycol (PEG6) spacer.[1][3] This unique architecture provides significant advantages in terms of water solubility, flexibility, and reduced steric hindrance, making it a valuable tool for scientists in various fields.[1]

Core Physicochemical and Structural Properties

This compound is a well-characterized compound with consistent properties across various suppliers. It is typically supplied as a solid or viscous liquid and should be stored at low temperatures, generally -20°C, to ensure its stability.[3] The key quantitative data for this molecule are summarized in the tables below for easy reference and comparison.

| Identifier | Value |

| CAS Number | 905954-28-1 |

| Molecular Formula | C15H31NO8[3] |

| Molecular Weight | 353.41 g/mol |

| Appearance | White to off-white crystalline powder or solid/viscous liquid[4] |

| Purity | Typically >90% to ≥98%[3] |

Table 1: General Properties of this compound

| Structural and Chemical Data | Value |

| IUPAC Name | 3-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid[5] |

| SMILES String | NCCOCCOCCOCCOCCOCCOCCC(O)=O |

| InChI Key | PVRGRRPCHFTMMD-UHFFFAOYSA-N |

| PEG Spacer Length | 22 atoms, ~25.1 Å[6] |

| Storage Temperature | -20°C or ≤ -10°C[3][4] |

| Solubility | Soluble in water, DMSO, DMF[7] |

Table 2: Detailed Structural and Handling Information

Applications in Research and Drug Development

The bifunctional nature of this compound makes it a versatile reagent for a wide array of applications, particularly in the realm of bioconjugation.[1] The primary amine allows for reaction with activated esters (like NHS esters) and isocyanates, while the carboxylic acid can form stable amide bonds with primary amines through the use of coupling agents like EDC and NHS.[3][8]

Key application areas include:

-

Protein, Peptide, and Antibody Conjugation: The hydrophilic PEG spacer enhances the solubility and stability of modified proteins and can reduce their immunogenicity.[9]

-

Antibody-Drug Conjugate (ADC) Synthesis: this compound serves as a flexible linker to attach cytotoxic drugs to monoclonal antibodies, a critical component in targeted cancer therapy.[1][2]

-

Nanoparticle and Surface Functionalization: It is used to modify the surfaces of nanoparticles and other materials to improve their biocompatibility and to attach targeting ligands.[1][4]

-

Drug Delivery and Biomaterial Engineering: The PEG spacer can improve the pharmacokinetic properties of drug molecules and is used in the development of novel biomaterials.[2][4]

-

PROTAC Synthesis: This molecule can be used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2]

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in common bioconjugation applications.

Activation of the Carboxylic Acid Group for Amine Coupling

This protocol describes the activation of the carboxylic acid terminus of this compound to create an amine-reactive NHS ester.

Materials:

-

This compound

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Amine-free buffer (e.g., MES or PBS, pH 6.0-7.5)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)

-

Anhydrous DMF or DMSO

Procedure:

-

Dissolve this compound in anhydrous DMF or DMSO to a desired concentration (e.g., 100 mM).

-

Add NHS (or Sulfo-NHS) to a final concentration of 1.2 molar excess over this compound.

-

Add EDC to a final concentration of 1.2 molar excess over this compound.

-

Incubate the reaction for 4-6 hours at room temperature with gentle stirring.[10]

-

The resulting NHS-activated this compound is now ready for reaction with an amine-containing molecule. It is recommended to use it immediately.[10]

Conjugation of an Amine-Containing Molecule to the Activated Carboxylic Acid

Procedure:

-

Prepare the amine-containing molecule (e.g., protein, peptide) in an amine-free buffer at a concentration of 2-10 mg/mL.[10]

-

Add the freshly prepared NHS-activated this compound solution to the protein solution. A 10- to 50-fold molar excess of the activated linker to the protein is a common starting point.[9]

-

Incubate the reaction for 2-4 hours at room temperature.[10]

-

Quench the reaction by adding a quenching buffer to a final concentration of 10-50 mM to stop the reaction.[9]

-

Purify the resulting conjugate using desalting columns, dialysis, or chromatography to remove excess reagents.[9]

Reaction of the Amine Group with an NHS Ester

This protocol outlines the reaction of the primary amine on this compound with a pre-activated NHS ester-containing molecule.

Materials:

-

This compound

-

NHS ester-containing molecule

-

Reaction buffer (e.g., PBS, pH 7.2-8.0)

-

Organic solvent (e.g., DMF, DMSO) if needed for initial dissolution

Procedure:

-

Dissolve the NHS ester-containing molecule in an appropriate solvent.

-

Dissolve this compound in the reaction buffer.

-

Add the dissolved NHS ester to the this compound solution with stirring. The reaction is typically performed at a pH between 7 and 9.[11]

-

Allow the reaction to proceed for 3-24 hours at room temperature, monitoring by LC-MS or TLC.[11]

-

Purify the final product using standard organic synthesis workup or column chromatography.[11]

Visualizing Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key experimental workflows and logical relationships involving this compound.

Caption: Workflow for Protein PEGylation using this compound.

Caption: Logical flow for Antibody-Drug Conjugate (ADC) synthesis.

References

- 1. This compound, CAS 905954-28-1 | AxisPharm [axispharm.com]

- 2. biochempeg.com [biochempeg.com]

- 3. This compound, 905954-28-1 | BroadPharm [broadpharm.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | C15H31NO8 | CID 51035062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. advancedchemtech.com [advancedchemtech.com]

- 7. benchchem.com [benchchem.com]

- 8. This compound,cas:905954-28-1 - Ruixibiotech [ruixibiotech.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. broadpharm.com [broadpharm.com]

The Hydrophilic Advantage: An In-depth Technical Guide to the Amino-PEG6-acid Spacer

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of advanced therapeutics, the precise control over molecular properties is paramount. The Amino-PEG6-acid spacer has emerged as a critical tool in bioconjugation and drug delivery, primarily owing to its pronounced hydrophilic properties. This technical guide provides a comprehensive overview of the core attributes of the this compound spacer, detailing its impact on solubility, its applications in sophisticated drug constructs, and the experimental protocols for its characterization and utilization.

The fundamental advantage of incorporating a polyethylene glycol (PEG) spacer lies in its ability to modulate the physicochemical properties of a conjugated molecule. The this compound, a heterobifunctional linker with a discrete chain length of six ethylene glycol units, features a terminal primary amine and a carboxylic acid. This structure not only allows for versatile conjugation chemistries but also imparts significant hydrophilicity, a key factor in enhancing the solubility, stability, and pharmacokinetic profiles of therapeutic agents.[1][2][3]

Core Hydrophilic Properties of this compound

The hydrophilicity of the this compound spacer is a direct consequence of its chemical structure. The repeating ethylene oxide units in the PEG backbone possess ether oxygen atoms that readily form hydrogen bonds with water molecules.[4] This interaction leads to the formation of a hydration shell around the spacer, which can effectively mask the hydrophobicity of a conjugated payload, thereby increasing its overall solubility in aqueous environments.[4] This "stealth" effect also contributes to reduced immunogenicity and protection from enzymatic degradation.[5]

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₃₁NO₈ | |

| Molecular Weight | 353.41 g/mol | |

| CAS Number | 905954-28-1 | |

| Appearance | Solid or viscous liquid | |

| Solubility | Water, DMSO, DMF | [6][7] |

| Spacer Length | 22 atoms, 25.1 Å |

Table 2: Impact of PEG Spacer Length on Hydrophobicity of Antibody-Drug Conjugates (ADCs) (Illustrative)

| ADC Construct | PEG Spacer Length | HIC Retention Time (minutes) | Interpretation |

| ADC-1 | No PEG | 25.4 | High Hydrophobicity |

| ADC-2 | PEG4 | 21.8 | Reduced Hydrophobicity |

| ADC-3 | PEG8 | 19.2 | Further Reduced Hydrophobicity |

| ADC-4 | PEG12 | 17.5 | Lowest Hydrophobicity |

This table illustrates a general trend. Actual retention times will vary depending on the specific antibody, drug, and linker chemistry.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility

This protocol describes a method to determine the equilibrium solubility of this compound in an aqueous buffer.

Materials:

-

This compound

-

Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

-

Vials with tight-fitting caps

-

Shaker or rotator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD)

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the aqueous buffer. Ensure undissolved solid is visible.

-

Tightly cap the vial and place it on a shaker or rotator at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

-

After equilibration, centrifuge the vial at high speed to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

Dilute the supernatant with the aqueous buffer to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted supernatant using a pre-validated HPLC method.

-

Calculate the original concentration in the supernatant to determine the solubility. Express the result in mg/mL or mmol/L.

Protocol 2: Bioconjugation to a Protein via Amide Bond Formation

This protocol outlines the conjugation of the carboxylic acid group of this compound to primary amines (e.g., lysine residues) on a protein using EDC/NHS chemistry.

Materials:

-

This compound

-

Protein to be conjugated

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Activation Buffer (e.g., MES buffer, pH 4.7-6.0)

-

Conjugation Buffer (e.g., PBS, pH 7.2-7.5)

-

Quenching Solution (e.g., 1 M Tris-HCl, pH 8.5, or 1 M hydroxylamine)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Protein Preparation: Dissolve the protein in the Activation Buffer to a concentration of 1-10 mg/mL. If the protein buffer contains amines, exchange it with the Activation Buffer using a desalting column or dialysis.

-

Activation of this compound:

-

Dissolve this compound, EDC, and NHS in the Activation Buffer. A typical starting molar ratio is 1:1.2:1.2 (this compound:EDC:NHS).

-

Incubate the mixture for 15-30 minutes at room temperature to form the NHS ester of the PEG spacer.

-

-

Conjugation Reaction:

-

Add the activated this compound solution to the protein solution. The molar ratio of the activated spacer to the protein should be optimized based on the desired degree of labeling.

-

Adjust the pH of the reaction mixture to 7.2-7.5 by adding the Conjugation Buffer.

-

Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching: Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by hydrolyzing any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.

-

Purification: Remove excess reagents and unconjugated spacer by dialysis or using a desalting column equilibrated with a suitable storage buffer. Further purification to separate conjugates with different degrees of labeling can be performed using chromatography techniques like size-exclusion or ion-exchange chromatography.

-

Characterization: Characterize the conjugate to determine the degree of labeling (e.g., using MALDI-TOF mass spectrometry or UV-Vis spectroscopy if the payload has a distinct absorbance) and to assess its purity and aggregation state (e.g., using SDS-PAGE and size-exclusion chromatography).

Mandatory Visualization

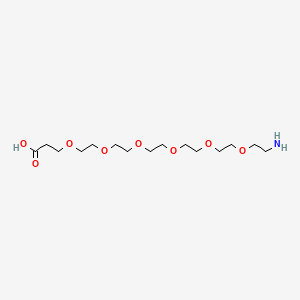

Caption: Chemical structure of this compound.

Caption: Bioconjugation workflow.

Caption: Role in Antibody-Drug Conjugates.

References

- 1. This compound, 905954-28-1 | BroadPharm [broadpharm.com]

- 2. This compound, CAS 905954-28-1 | AxisPharm [axispharm.com]

- 3. advancedchemtech.com [advancedchemtech.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Amino-PEG6-alcohol, 39160-70-8 | BroadPharm [broadpharm.com]

The Bifunctional Nature of Amino-PEG6-acid: A Technical Guide for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern therapeutics, precision and efficiency are paramount. The ability to link different molecular entities—be it for targeted drug delivery, protein degradation, or diagnostic applications—relies on the use of versatile and well-characterized chemical linkers. Among these, Amino-PEG6-acid has emerged as a critical tool, offering a unique combination of hydrophilicity, biocompatibility, and reactive functionality. This in-depth technical guide explores the core properties of this compound, provides detailed experimental protocols for its application, and illustrates its role in pioneering therapeutic strategies.

Core Concepts: Understanding the Bifunctionality

This compound is a heterobifunctional linker molecule characterized by a discrete six-unit polyethylene glycol (PEG) chain. At one terminus lies a primary amine group (-NH2), and at the other, a carboxylic acid group (-COOH).[1] This dual functionality is the cornerstone of its utility, allowing for the sequential or orthogonal conjugation of two different molecules.

The integrated PEG chain is not merely a spacer; it imparts several advantageous properties to the conjugates. The hydrophilic nature of PEG enhances the aqueous solubility of hydrophobic molecules it is attached to, which can be critical for improving the bioavailability and pharmacokinetic profile of a drug.[2] Furthermore, PEG is known for its ability to create a "stealth" shield around conjugated molecules, reducing immunogenicity and protecting them from enzymatic degradation, thereby prolonging their circulation time in the bloodstream.[3]

Data Presentation: Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental design. The following table summarizes key quantitative data for this linker.

| Property | Value | Source(s) |

| Chemical Formula | C₁₅H₃₁NO₈ | [1] |

| Molecular Weight | 353.41 g/mol | |

| CAS Number | 905954-28-1 | [1] |

| Purity | >90% - 98% | [1] |

| Appearance | White solid or viscous liquid | [4] |

| Solubility | Soluble in water, DMSO, DMF, and MeOH | [4][5] |

| Spacer Arm Length | 25.1 Å | |

| Storage Conditions | -20°C, protected from light and moisture | [1][6] |

Mandatory Visualization: Chemical Structure

The unique arrangement of functional groups in this compound is central to its application in bioconjugation.

Experimental Protocols

The following sections provide detailed methodologies for key applications of this compound. It is recommended to optimize reaction conditions for each specific application.

Protocol 1: Bioconjugation to a Protein via EDC/NHS Chemistry

This protocol describes the covalent attachment of this compound to a protein with available primary amine groups, such as lysine residues, by activating the linker's carboxylic acid group.

Materials:

-

Protein of interest

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Activation Buffer: 0.1 M MES, pH 5.5-6.0

-

Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.4

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

-

Desalting column

Procedure:

-

Protein Preparation: Dissolve the protein in the Activation Buffer to a final concentration of 1-10 mg/mL. If the protein is in a buffer containing amines, exchange it for the Activation Buffer using a desalting column.

-

Activation of this compound: Dissolve this compound in the Activation Buffer. Add a 10-50 fold molar excess of EDC and a 20-100 fold molar excess of NHS to the this compound solution. Incubate for 15 minutes at room temperature.

-

Conjugation: Add the activated this compound solution to the protein solution. A 10- to 50-fold molar excess of the linker to the protein is a common starting point. Allow the reaction to proceed for 2 hours at room temperature.

-

Quenching: Add the Quenching Buffer to a final concentration of 10-50 mM to stop the reaction. Incubate for 15-30 minutes.

-

Purification: Remove excess reagents and byproducts by dialysis or using a desalting column equilibrated with a suitable storage buffer.

Protocol 2: Synthesis of a PROTAC

This protocol outlines a general two-step synthesis of a Proteolysis Targeting Chimera (PROTAC) using this compound as the linker. This example assumes the protein of interest (POI) ligand has a carboxylic acid for coupling to the amine of the linker, and the E3 ligase ligand has a carboxylic acid for coupling to a protected amine on the linker.

Materials:

-

POI-ligand-COOH

-

E3-ligase-ligand-COOH

-

Boc-NH-PEG6-COOH (mono-protected linker)

-

HATU (or other peptide coupling agent)

-

DIPEA (N,N-Diisopropylethylamine)

-

Trifluoroacetic acid (TFA)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

DCM (Dichloromethane)

Procedure:

Step 1: Coupling of POI Ligand to the Protected Linker

-

Dissolve POI-ligand-COOH (1.0 eq) and Boc-NH-PEG6-COOH (1.1 eq) in anhydrous DMF under a nitrogen atmosphere.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq).

-

Stir the reaction at room temperature overnight.

-

Purify the product (Boc-protected intermediate) by flash chromatography.

Step 2: Boc Deprotection

-

Dissolve the purified intermediate in DCM.

-

Add TFA (20-50% v/v) and stir for 1-2 hours at room temperature.

-

Concentrate the reaction mixture under reduced pressure.

Step 3: Coupling of E3 Ligase Ligand

-

Dissolve the deprotected intermediate and E3-ligase-ligand-COOH (1.1 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq).

-

Stir the reaction at room temperature overnight.

-

Purify the final PROTAC molecule by preparative HPLC.

Protocol 3: Surface Modification of Carboxylated Nanoparticles

This protocol describes the PEGylation of nanoparticles with carboxyl groups on their surface using the amine terminus of this compound.

Materials:

-

Carboxylated nanoparticles (e.g., iron oxide or gold)

-

This compound

-

EDC and NHS

-

Activation Buffer: MES buffer, pH 6.0

-

Reaction Buffer: PBS, pH 7.4

Procedure:

-

Nanoparticle Preparation: Disperse the carboxylated nanoparticles in the Activation Buffer and sonicate for 15 minutes for a homogenous suspension.

-

Activation of Carboxyl Groups: Add EDC and NHS to the nanoparticle suspension. A molar excess of EDC/NHS to the estimated number of carboxyl groups on the nanoparticle surface is recommended. Incubate for 15-30 minutes at room temperature with gentle stirring.

-

Conjugation: Add a solution of this compound in Reaction Buffer to the activated nanoparticle suspension. Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.

-

Purification: Purify the PEGylated nanoparticles by centrifugation, discarding the supernatant, and resuspending the pellet in a suitable buffer. Repeat this washing step three times.

Mandatory Visualization: Experimental Workflows

The versatility of this compound allows for its use in various experimental workflows.

Mandatory Visualization: Signaling Pathways

A key application of this compound is in the synthesis of PROTACs, which hijack the cell's natural protein degradation machinery.

Conclusion

This compound stands as a powerful and versatile tool in the arsenal of researchers and drug developers. Its well-defined structure, coupled with the beneficial properties of the PEG spacer, enables the precise construction of complex bioconjugates. From enhancing the pharmacokinetic profiles of therapeutics to enabling novel modalities like targeted protein degradation, the applications of this compound are both broad and impactful. The protocols and data presented in this guide provide a solid foundation for the successful implementation of this linker in a variety of research and development endeavors, ultimately contributing to the advancement of next-generation therapies.

References

- 1. This compound, 905954-28-1 | BroadPharm [broadpharm.com]

- 2. Amino-PEG6-amine | C14H32N2O6 | CID 21316316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound, CAS 905954-28-1 | AxisPharm [axispharm.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Reactivity of Amino-PEG6-acid

This compound is a heterobifunctional linker molecule widely employed in bioconjugation, pharmaceutical research, and drug development.[1] Its structure features a hydrophilic six-unit polyethylene glycol (PEG) spacer, which enhances solubility and biocompatibility, flanked by a primary amine (-NH₂) at one end and a carboxylic acid (-COOH) at the other.[1][2] This dual functionality allows for the sequential and controlled conjugation of two different molecules, making it an invaluable tool for constructing complex biomolecular architectures such as Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and functionalized nanoparticles.[1][3][4]

This guide provides a detailed overview of the distinct reactivity of the terminal amine and carboxylic acid groups, including experimental protocols and quantitative data to aid researchers in designing and executing successful conjugation strategies.

Physicochemical Properties and Quantitative Data

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₉NO₈ | [1] |

| Molecular Weight | 353.41 g/mol | [5] |

| CAS Number | 905954-28-1 | [5] |

| Physical Form | White solid | [5] |

| Solubility | Soluble in water, MeOH, DMF, DMSO | [5][6] |

Reactivity of the Terminal Amine Group

The primary amine group (-NH₂) on the this compound linker is a potent nucleophile, making it highly reactive toward various electrophilic functional groups.[7] The most common application is the formation of a stable amide bond through reaction with an activated carboxylic acid, typically an N-hydroxysuccinimide (NHS) ester.[2][7]

The efficiency of this reaction is highly pH-dependent. The amine must be in its deprotonated, nucleophilic state, which is favored at a physiological to slightly alkaline pH, typically between 7.2 and 8.5.[8] At lower pH values, the amine group becomes protonated (-NH₃⁺), rendering it non-nucleophilic and thus unreactive.[9] Conversely, at a pH above 8.5, the competing hydrolysis of the NHS ester can significantly increase, reducing the overall yield of the desired conjugate.[7][9]

Experimental Protocol: Conjugation to the Amine Group

This protocol describes the conjugation of an NHS-ester activated molecule to the primary amine of this compound.

Materials:

-

This compound

-

NHS ester-activated molecule (Molecule A-NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3[9]

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine[9]

-

Purification system (e.g., Reverse-phase HPLC)

Procedure:

-

Preparation of Reactants:

-

Conjugation Reaction:

-

Quenching the Reaction:

-

Purification:

-

Purify the resulting conjugate using an appropriate method, such as reverse-phase HPLC or size-exclusion chromatography, to remove unreacted materials and byproducts.

-

Reactivity of the Terminal Carboxylic Acid Group

The carboxylic acid (-COOH) group is significantly less reactive than the amine group and requires chemical activation to react efficiently with nucleophiles like primary amines. The most prevalent method for this activation is carbodiimide chemistry, utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDC-HCl) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[8][11]

This is a two-step process with distinct optimal pH ranges:

-

Activation Step: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This step is most efficient in a slightly acidic environment (pH 4.5-6.0) to suppress side reactions.[7][8] This intermediate is unstable in aqueous solutions and can hydrolyze back to the original carboxyl group.[8]

-

NHS Ester Formation and Conjugation: The addition of NHS captures the unstable O-acylisourea intermediate, converting it into a more stable, amine-reactive NHS ester.[8][12] This semi-stable ester can then react efficiently with a primary amine at a physiological to slightly alkaline pH (7.2-8.0) to form a stable amide bond.[8][11]

Experimental Protocol: Activation and Conjugation of the Carboxylic Acid Group

This two-step protocol is designed to conjugate an amine-containing molecule to the carboxylic acid of this compound while minimizing unwanted side reactions.

Materials:

-

This compound

-

Amine-containing molecule (Molecule B)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4[10]

-

Desalting column

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0[10]

Procedure:

-

Activation of Carboxylic Acid:

-

Removal of Excess Reagents:

-

Immediately remove excess and hydrolyzed EDC and NHS/Sulfo-NHS using a desalting column equilibrated with Conjugation Buffer. This step is critical to prevent unwanted reactions with Molecule B.[8]

-

-

Conjugation to Primary Amine:

-

Dissolve the amine-containing Molecule B in Conjugation Buffer.

-

Immediately add the activated this compound solution (from step 2) to the solution of Molecule B. The optimal molar ratio should be determined, but a 10-50 fold molar excess of the activated PEG is often used.[10]

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[10]

-

-

Quenching and Purification:

Summary of Reaction Parameters and Quantitative Data

The efficiency of conjugation is a critical parameter. The following table provides representative data and conditions for typical conjugation reactions. Actual results will vary depending on the specific molecules and reaction conditions.

| Parameter | Carboxylic Acid Activation & Conjugation | Amine Group Conjugation (with NHS Ester) | Method of Analysis |

| Activation pH | 4.5 - 6.0[7][8] | N/A | pH meter |

| Conjugation pH | 7.2 - 8.0[11] | 7.2 - 8.5[8][9] | pH meter |

| Molar Ratio (Linker:Molecule) | 10:1 to 50:1 (activated linker to protein)[10][13] | 1:1.1 (linker to NHS ester)[9] | --- |

| Reaction Time | 1-2 hours at Room Temperature[10][13] | 1-4 hours at Room Temperature[9] | --- |

| Typical Conjugation Efficiency | > 80%[13] | > 90% (under optimal conditions) | SDS-PAGE, SEC-HPLC[13] |

| Purity of Conjugate | > 95%[13] | > 95% | SEC-HPLC[13] |

Application Workflow: Synthesis of a Heterobifunctional Conjugate

The dual reactivity of this compound is leveraged to link two distinct molecules, such as a targeting ligand and a therapeutic drug. The general workflow involves protecting one functional group while reacting the other, followed by deprotection and reaction of the second group. A more common strategy, however, is a sequential conjugation, often starting with the less sensitive reaction. For example, activating the carboxyl group and reacting it with a primary amine on "Molecule A," purifying the intermediate, and then using the free amine on the PEG linker to react with an activated ester on "Molecule B."

References

- 1. Amino-PEG6-acetic acid [myskinrecipes.com]

- 2. This compound, 905954-28-1 | BroadPharm [broadpharm.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

The Strategic Role of PEG Linkers in Bioconjugation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyethylene glycol (PEG) linkers are foundational tools in modern bioconjugation, serving as versatile spacers that connect therapeutic agents, targeting moieties, and other molecular entities.[1][2] This technical guide provides an in-depth exploration of the critical role of PEG linkers in the development of advanced therapeutics, such as antibody-drug conjugates (ADCs). We will delve into the core principles of PEGylation, its impact on the physicochemical and pharmacokinetic properties of bioconjugates, and provide detailed experimental protocols and quantitative data to inform rational drug design.

Introduction: The Core Principles of PEGylation

PEGylation is the process of covalently attaching one or more polyethylene glycol chains to a molecule, such as a protein, peptide, or small-molecule drug.[1][3] PEG is a hydrophilic, biocompatible, and non-immunogenic polymer composed of repeating (–CH2CH2O–)n units.[2][3] The attachment of these chains to a therapeutic agent creates a "stealth" shield that imparts several significant advantages.[3][4]

The primary benefits of utilizing PEG linkers in bioconjugation include:

-

Improved Pharmacokinetics : PEGylation increases the hydrodynamic radius of a molecule, which reduces its rate of renal clearance and shields it from enzymatic degradation.[3][5] This leads to a prolonged circulatory half-life, allowing for less frequent dosing.[3]

-

Enhanced Solubility and Stability : The hydrophilic nature of PEG can significantly improve the aqueous solubility of hydrophobic drugs, preventing aggregation and facilitating formulation.[][7][8]

-

Reduced Immunogenicity : The flexible PEG chain can mask antigenic sites on a biotherapeutic, reducing the likelihood of it being recognized and neutralized by the immune system.[3][7][8]

-

Increased Drug Loading : In the context of ADCs, hydrophilic PEG linkers mitigate the aggregation issues caused by hydrophobic payloads, enabling a higher drug-to-antibody ratio (DAR) without compromising stability.[5][7][9]

Types and Architectures of PEG Linkers

The versatility of PEG linkers stems from their varied architectures and the functional groups they can possess. The choice of linker is a critical design decision that influences the final properties of the bioconjugate.[10]

-

Homobifunctional vs. Heterobifunctional :

-

Homobifunctional linkers have identical reactive groups at both ends and are typically used for crosslinking similar molecules.[][11]

-

Heterobifunctional linkers possess two different reactive groups, allowing for the precise, sequential conjugation of two distinct molecules, which is fundamental in the construction of ADCs and other targeted therapies.[][11][12]

-

-

Linear vs. Branched :

-

Cleavable vs. Non-Cleavable :

-

Cleavable linkers are designed to be stable in circulation but break under specific conditions found within the target cell or tumor microenvironment (e.g., changes in pH, presence of specific enzymes like cathepsins, or a high concentration of reducing agents like glutathione).[15][16][17] This allows for the controlled release of the unmodified payload at the site of action.[15]

-

Non-cleavable linkers are more stable and release the payload only after the complete degradation of the carrier molecule (e.g., an antibody) in the lysosome.[15][16] This often results in a more predictable pharmacokinetic profile and a wider therapeutic window.[15]

-

Key Chemistries in PEGylation

The covalent attachment of PEG linkers to biomolecules is achieved through a variety of chemical reactions targeting specific functional groups on the protein or drug. The choice of conjugation chemistry is crucial for controlling the site of attachment and the stability of the resulting bond.

A common strategy involves amine-reactive chemistry, which targets the primary amines on the N-terminus or the side chains of lysine residues.[18] Thiol-reactive chemistry, targeting cysteine residues, is another widely used method for site-specific conjugation.[19]

Amine-Reactive PEGylation Workflow

The following diagram illustrates a typical workflow for conjugating a protein with an amine-reactive PEG-NHS ester.

Quantitative Data on the Impact of PEGylation

The properties of a PEG linker, particularly its length, directly influence the performance of the bioconjugate. The selection of PEG chain length often involves a trade-off between improving pharmacokinetic properties and potentially reducing biological activity due to steric hindrance.[3][20]

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics (PK)

This table summarizes data showing how increasing PEG linker length can significantly reduce the clearance of ADCs.

| PEG Linker Length | Clearance (mL/day/kg) | In Vitro Potency (IC50) | Key Observation |

| No PEG | ~15 | Potent | Baseline; rapid clearance of the ADC.[20] |

| Short (e.g., PEG4) | ~8 | Potent | Significant reduction in clearance with minimal impact on potency. |

| Medium (e.g., PEG8, PEG12) | ~4 | Potent | A good balance of improved pharmacokinetics and sustained potency.[20] |

| Long (e.g., PEG24) | ~3.5 | Often Reduced | Further reduction in clearance is minimal (plateau effect), but potency may decrease.[21] |

| (Data is illustrative and compiled from comparative studies. Actual values are specific to the ADC model.)[20][21] |

Table 2: Typical Reaction Parameters for PEGylation with NHS Esters

The efficiency of the PEGylation reaction is influenced by several factors.

| Parameter | Typical Range | Notes |

| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency.[18] |

| PEG:Protein Molar Ratio | 5:1 to 50:1 | Must be optimized to achieve the desired degree of PEGylation.[18] |

| Reaction pH | 7.0 - 9.0 | NHS esters react with deprotonated primary amines; hydrolysis increases at higher pH.[18] |

| Reaction Temperature | 4°C to 25°C | Lower temperatures minimize protein degradation and NHS ester hydrolysis.[18] |

| Reaction Time | 30 minutes to 4 hours | Dependent on temperature and reagent concentrations.[18] |

The "Stealth" Effect and Mechanism of Action

The covalent attachment of PEG chains creates a hydrophilic shield around the bioconjugate. This "stealth" effect is central to the benefits of PEGylation.

This shielding mechanism minimizes recognition by the mononuclear phagocyte system, preventing rapid opsonization and clearance by macrophages.[4][22] This prolonged circulation time is particularly advantageous for passive tumor targeting via the Enhanced Permeability and Retention (EPR) effect.[3][23]

Detailed Experimental Protocols

Protocol 1: General Protein PEGylation with an NHS Ester

This protocol provides a general framework for the conjugation of a protein with a PEG-NHS ester reagent.[18]

Materials:

-

Protein of interest

-

Amine-free buffer (e.g., 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.4)

-

PEG-NHS Ester reagent

-

Anhydrous organic solvent (DMSO or DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., Size-Exclusion Chromatography column)

Procedure:

-

Protein Preparation : Dissolve the protein in an amine-free buffer to a concentration of 1-10 mg/mL.[18] If the stock solution contains amine buffers like Tris, perform a buffer exchange.

-

PEG Reagent Preparation : Allow the PEG-NHS ester vial to equilibrate to room temperature before opening to prevent moisture condensation.[24] Immediately before use, dissolve the reagent in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 100 mg/mL or 10 mM).[18][24]

-

Conjugation Reaction : While gently stirring the protein solution, add a calculated molar excess of the dissolved PEG-NHS ester (e.g., a 10- to 50-fold molar excess).[18] Ensure the final concentration of the organic solvent does not exceed 10% to maintain protein stability.[25]

-

Incubation : Allow the reaction to proceed for 30 minutes to 2 hours at room temperature, or for 2-4 hours at 4°C.[18] The optimal time may vary.

-

Quenching (Optional) : To terminate the reaction, add the quenching buffer to a final concentration of 20-50 mM to consume any unreacted PEG-NHS ester.[25] Incubate for an additional 30 minutes.

-

Purification : Remove unreacted PEG and byproducts by purifying the reaction mixture using Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX).[25]

-

Characterization : Analyze the purified conjugate to determine the degree of PEGylation and purity using SDS-PAGE, Mass Spectrometry, and HPLC.[26]

Protocol 2: Characterization by Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic size and is a primary method for assessing the purity of a PEGylated conjugate and quantifying aggregates.[26]

Materials:

-

Purified PEGylated conjugate

-

SEC column appropriate for the molecular weight range

-

HPLC system with a UV detector

-

Mobile Phase (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0)

Procedure:

-

System Equilibration : Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.

-

Sample Preparation : Dilute the PEGylated conjugate sample to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.

-

Injection : Inject a defined volume (e.g., 20-50 µL) of the sample onto the column.

-

Chromatography : Run the separation isocratically for a sufficient duration to allow for the elution of all species.

-

Detection & Analysis : Monitor the eluent using UV absorbance at 280 nm.[25] The PEGylated protein will elute earlier than the smaller, unconjugated protein. Integrate the peak areas to determine the relative purity and the percentage of aggregates (which typically elute first).

Conclusion and Future Outlook

PEG linkers are a powerful and validated tool in bioconjugation, enabling the development of therapeutics with significantly improved pharmacological properties.[1][5] By providing a means to enhance solubility, stability, and circulation half-life, PEGylation addresses many of the key challenges in drug delivery.[3][8] The rational design of bioconjugates requires a careful, empirical optimization of linker type, architecture, and length to balance the profound benefits in pharmacokinetics against potential impacts on in vitro potency.[5][10] The continued innovation in PEG chemistry and bioorthogonal conjugation techniques will undoubtedly drive the development of the next generation of safer and more effective targeted therapies.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. chempep.com [chempep.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 7. labinsights.nl [labinsights.nl]

- 8. precisepeg.com [precisepeg.com]

- 9. adcreview.com [adcreview.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. purepeg.com [purepeg.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Protocol for Protein PEGylation [jenkemusa.com]

- 15. benchchem.com [benchchem.com]

- 16. purepeg.com [purepeg.com]

- 17. purepeg.com [purepeg.com]

- 18. benchchem.com [benchchem.com]

- 19. adcreview.com [adcreview.com]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. broadpharm.com [broadpharm.com]

- 25. benchchem.com [benchchem.com]

- 26. benchchem.com [benchchem.com]

Methodological & Application

Revolutionizing Antibody-Drug Conjugates: Harnessing Amino-PEG6-acid for Enhanced Therapeutic Performance

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The strategic design of antibody-drug conjugates (ADCs) is paramount to achieving a wider therapeutic window and enhanced clinical outcomes. The linker, a critical component connecting the monoclonal antibody to the cytotoxic payload, profoundly influences the stability, solubility, pharmacokinetics, and ultimately, the efficacy and safety of the ADC. Among the diverse linker technologies, the incorporation of polyethylene glycol (PEG) chains has emerged as a key strategy to overcome the challenges associated with hydrophobic payloads and to improve the overall performance of ADCs.

This document provides detailed application notes and protocols for the use of Amino-PEG6-acid, a discrete PEG linker, in the synthesis of ADCs. The inclusion of a six-unit PEG spacer imparts favorable physicochemical properties, leading to ADCs with improved solubility, enhanced stability, and optimized pharmacokinetic profiles.

The Advantage of PEGylation in ADC Development

The conjugation of potent, and often hydrophobic, cytotoxic agents to a monoclonal antibody can lead to challenges such as aggregation, reduced solubility, and rapid clearance from circulation. PEGylation, the process of incorporating PEG chains into the linker, effectively mitigates these issues. The hydrophilic nature of the PEG linker creates a hydration shell around the payload, which:

-

Improves Solubility and Reduces Aggregation: By increasing the overall hydrophilicity of the ADC, PEG linkers prevent the formation of aggregates, which can compromise manufacturing, formulation, and in vivo performance.[1]

-

Enhances Pharmacokinetics: The increased hydrodynamic radius of a PEGylated ADC reduces renal clearance, leading to a longer circulation half-life and increased exposure of the tumor to the therapeutic agent.[1][2]

-

Masks Immunogenicity: The PEG chain can shield the payload from the immune system, potentially reducing the immunogenicity of the ADC.[3]

This compound, with its defined length, provides a balance between these beneficial effects and the potential for steric hindrance that can be observed with longer PEG chains.

Data Presentation: The Impact of PEG Linkers on ADC Characteristics

The incorporation of a PEG linker, such as this compound, can significantly impact the key attributes of an ADC. The following tables provide illustrative data on how PEGylation can influence the drug-to-antibody ratio (DAR), pharmacokinetic parameters, and in vitro cytotoxicity. Note: This data is representative of ADCs synthesized with PEG linkers and may vary depending on the specific antibody, payload, and conjugation chemistry.

Table 1: Influence of PEG Linker Length on Drug-to-Antibody Ratio (DAR)

| Linker | Average DAR |

| Non-PEGylated | 3.5 |

| PEG4 | 3.8 |

| PEG6 | 4.0 |

| PEG8 | 4.2 |

| PEG12 | 3.9 |

This illustrative data suggests that optimal PEG linker lengths can facilitate achieving a desired DAR.

Table 2: Representative Pharmacokinetic Parameters of a PEGylated vs. Non-PEGylated ADC

| Parameter | Non-PEGylated ADC | PEGylated ADC (with PEG6 linker) |

| Clearance (mL/hr/kg) | 0.5 | 0.25 |

| Half-life (t½, hours) | 100 | 200 |

| Area Under the Curve (AUC, µg*h/mL) | 5,000 | 10,000 |

This representative data highlights the potential of PEGylation to significantly improve the pharmacokinetic profile of an ADC.

Table 3: Illustrative In Vitro Cytotoxicity (IC50) of PEGylated vs. Non-PEGylated ADCs

| Cell Line | ADC Type | IC50 (nM) |

| Antigen-Positive | Non-PEGylated | 1.2 |

| Antigen-Positive | PEGylated (PEG6) | 1.5 |

| Antigen-Negative | Non-PEGylated | >1000 |

| Antigen-Negative | PEGylated (PEG6) | >1000 |

This illustrative data demonstrates that the incorporation of a PEG6 linker can maintain potent and specific in vitro cytotoxicity.

Experimental Protocols

The synthesis of an ADC using this compound is a multi-step process that requires careful execution and optimization. The following protocols provide a detailed methodology for the key steps involved.

Protocol 1: Synthesis of the Drug-Linker Conjugate

This protocol describes the conjugation of a cytotoxic payload containing an amine functional group to the carboxylic acid moiety of this compound.

Materials:

-

This compound

-

Amine-containing cytotoxic payload

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Reaction monitoring tools (TLC or LC-MS)

-

Purification system (e.g., silica gel column chromatography or preparative HPLC)

Procedure:

-

Activation of this compound:

-

Dissolve this compound (1.0 equivalent) in anhydrous DMF or DMSO.

-

Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 1-2 hours to activate the carboxylic acid group.

-

-

Conjugation to the Payload:

-

In a separate vial, dissolve the amine-containing cytotoxic payload (1.2 equivalents) in anhydrous DMF or DMSO.

-

Slowly add the payload solution to the activated this compound solution.

-

Add TEA or DIPEA (2-3 equivalents) to the reaction mixture to act as a base.

-

Stir the reaction at room temperature for 12-24 hours.

-

-

Reaction Monitoring and Purification:

-

Monitor the progress of the reaction using TLC or LC-MS.

-

Upon completion, quench the reaction by adding a small amount of water.

-

Purify the resulting drug-linker conjugate using silica gel column chromatography or preparative HPLC to remove unreacted starting materials and byproducts.

-

-

Characterization:

-

Confirm the identity and purity of the purified drug-linker conjugate using techniques such as NMR and mass spectrometry.

-

Protocol 2: Conjugation of the Drug-Linker to the Antibody (Lysine Conjugation)

This protocol details the conjugation of the amine-terminated drug-linker to the lysine residues of a monoclonal antibody.

Materials:

-

Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4-8.0)

-

Purified Drug-Amino-PEG6-linker conjugate

-

NHS ester crosslinker (e.g., Disuccinimidyl suberate - DSS)

-

Anhydrous DMSO

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (Size-Exclusion Chromatography - SEC)

Procedure:

-

Antibody Preparation:

-

Ensure the antibody solution is in an amine-free buffer. If necessary, perform a buffer exchange into PBS, pH 7.4-8.0.

-

Adjust the antibody concentration to 2-10 mg/mL.

-

-

Activation of the Drug-Linker:

-

Dissolve the purified Drug-Amino-PEG6-linker conjugate in anhydrous DMSO.

-

In a separate tube, dissolve the NHS ester crosslinker (e.g., DSS) in anhydrous DMSO.

-

Add the NHS ester solution to the drug-linker solution in a 1:1 to 1.2:1 molar ratio.

-

Allow the reaction to proceed for 1-2 hours at room temperature to form the NHS-activated drug-linker.

-

-

Conjugation to the Antibody:

-

Add the freshly prepared NHS-activated drug-linker solution to the antibody solution. A 5- to 20-fold molar excess of the drug-linker is a common starting point for optimization to achieve the desired DAR.

-

Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

-

-

Quenching the Reaction:

-

Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS esters.

-

Incubate for an additional 15-30 minutes.

-

-

Purification of the ADC:

-

Purify the ADC from unconjugated drug-linker and other small molecules using Size-Exclusion Chromatography (SEC).

-

Collect the fractions corresponding to the monomeric ADC.

-

Protocol 3: Characterization of the Antibody-Drug Conjugate

Thorough characterization of the purified ADC is essential to ensure its quality and consistency.

Key Characterization Assays:

-

Drug-to-Antibody Ratio (DAR) Determination: The average number of drug molecules conjugated to each antibody is a critical quality attribute. This can be determined using techniques such as:

-

Hydrophobic Interaction Chromatography (HIC): Separates ADC species based on the number of conjugated drugs.

-

Mass Spectrometry (MS): Provides the mass of the intact ADC or its subunits, allowing for precise DAR calculation.

-

-

Purity and Aggregation Analysis:

-

Size-Exclusion Chromatography (SEC): Used to determine the percentage of monomeric ADC and to quantify any aggregates.

-

-

In Vitro Cytotoxicity Assay (e.g., MTT or XTT assay):

-

Seed target (antigen-positive) and non-target (antigen-negative) cancer cells in 96-well plates.

-

Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload.

-

Incubate for 72-96 hours.

-

Measure cell viability using a colorimetric assay (e.g., MTT).

-

Determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

-

Visualizing the Process: Diagrams and Workflows

ADC Synthesis Workflow

The following diagram outlines the general workflow for the synthesis and characterization of an ADC using an this compound linker.

Caption: A streamlined workflow for ADC synthesis and characterization.

HER2 Signaling Pathway

Many ADCs target the HER2 receptor, which is overexpressed in various cancers. The following diagram illustrates a simplified HER2 signaling pathway that is often disrupted by HER2-targeted ADCs.

Caption: Simplified HER2 signaling pathway targeted by ADCs.

By leveraging the beneficial properties of the this compound linker and following robust synthesis and characterization protocols, researchers can develop next-generation ADCs with improved therapeutic potential. The careful optimization of each step in the ADC development process is crucial for translating these promising molecules into effective clinical candidates.

References

Application Notes and Protocols for Surface Modification of Nanoparticles with Amino-PEG6-acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Amino-PEG6-acid for the surface modification of nanoparticles. This bifunctional linker, featuring a primary amine and a terminal carboxylic acid separated by a six-unit polyethylene glycol (PEG) chain, is a versatile tool for enhancing the performance of nanoparticle-based platforms in biomedical applications.[1][2] The protocols and data presented herein are intended to serve as a detailed resource for researchers in drug delivery, diagnostics, and nanomedicine.

The process of attaching PEG chains to a nanoparticle surface, known as PEGylation, is a widely adopted strategy to improve biocompatibility and prolong in vivo circulation.[3][4] The hydrophilic PEG layer creates a "stealth" coating that reduces non-specific protein adsorption (opsonization) and minimizes uptake by the mononuclear phagocyte system, leading to enhanced stability and longer circulation times.[4][5] this compound provides a defined-length spacer, allowing for precise control over the nanoparticle's surface properties.[6] The terminal amine group facilitates covalent conjugation to nanoparticles with surface carboxyl groups, a common feature of many polymeric and inorganic nanoparticles.[6][7]

Key Applications:

-

Prolonged Systemic Circulation: The hydrophilic PEG shield minimizes protein binding and reduces clearance by the immune system, significantly extending the nanoparticle's half-life in the bloodstream.[4][8]

-

Enhanced Colloidal Stability: PEGylation prevents nanoparticle aggregation in biological fluids with high ionic strength, which is crucial for maintaining their intended function.[4][6]

-

Improved Drug Delivery: By extending circulation time, PEGylated nanoparticles have a higher probability of reaching their target site, leading to improved therapeutic efficacy.[4]

-

Reduced Immunogenicity: The PEG layer can mask the nanoparticle surface, reducing the likelihood of an immune response.

-

Platform for Further Functionalization: The terminal carboxylic acid group of the attached this compound can be subsequently used to conjugate targeting ligands, imaging agents, or other functional molecules.

Quantitative Data on Nanoparticle Properties

The successful conjugation of this compound to the nanoparticle surface leads to predictable changes in their physicochemical properties. The following tables summarize typical data obtained from the characterization of nanoparticles before and after surface modification.

Table 1: Physicochemical Characterization of Nanoparticles Before and After this compound Modification

| Parameter | Before Modification (Bare Nanoparticles) | After Modification (PEGylated Nanoparticles) | Characterization Technique | Rationale for Change |

| Hydrodynamic Diameter (nm) | 158.6 ± 3.4[6] | 182.1 ± 4.2[6] | Dynamic Light Scattering (DLS) | The addition of the hydrophilic PEG layer increases the hydrodynamic size of the nanoparticles.[9] |

| Polydispersity Index (PDI) | 0.12 ± 0.03[6] | 0.15 ± 0.04[6] | Dynamic Light Scattering (DLS) | A slight increase in PDI may be observed, but a value below 0.3 still indicates a homogenous population. |

| Zeta Potential (mV) | -35.2 ± 2.8[6] | -15.7 ± 1.9[6] | Electrophoretic Light Scattering (ELS) | The PEG chains mask the original negative surface charge of the carboxylated nanoparticles, shifting the zeta potential towards neutral.[9][10] |

Note: The values presented are representative and may vary depending on the specific nanoparticle system, reaction conditions, and the density of surface PEGylation.[6]

Table 2: Impact of PEGylation on Biological Interactions

| Parameter | Non-PEGylated Nanoparticles | PEGylated Nanoparticles | Measurement Method | Biological Implication |

| Protein Adsorption | High | Low (8 to 20-fold reduction)[11] | Quantification of adsorbed protein (e.g., BCA assay) | Reduced opsonization and clearance by the mononuclear phagocyte system.[12] |

| Macrophage Uptake | High | Low[11] | In vitro cell uptake studies with macrophage cell lines | Prolonged systemic circulation and reduced off-target effects.[11][13] |

| In Vivo Circulation Half-life | Short | Significantly increased[8][12] | Pharmacokinetic studies in animal models | Enhanced opportunity for the nanoparticle to reach its intended target. |

Experimental Protocols

The following protocols provide a detailed methodology for the surface modification of carboxylated nanoparticles with this compound using carbodiimide chemistry.

Protocol 1: Covalent Conjugation of this compound to Carboxylated Nanoparticles

This protocol describes the activation of surface carboxyl groups using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), followed by the covalent attachment of the primary amine of this compound.[14][15]

Materials:

-

Carboxylated nanoparticles (e.g., PLGA, silica, iron oxide)

-

This compound

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Activation Buffer: 0.1 M MES buffer (2-(N-morpholino)ethanesulfonic acid), pH 5.5-6.0[8]

-

Coupling Buffer: 0.1 M PBS (Phosphate-Buffered Saline), pH 7.4[15]

-

Quenching Buffer: 1 M Tris-HCl or 100 mM Glycine, pH 8.0[15]

-

Washing Buffer: Deionized water or PBS

-

Anhydrous DMSO or DMF (for dissolving reagents if necessary)

-

Ultrasonicator

-

Magnetic stirrer or rotator

-

Centrifuge and appropriate centrifuge tubes or filters

Procedure:

-

Nanoparticle Preparation: a. Disperse the carboxylated nanoparticles in the Activation Buffer to a final concentration of 1-10 mg/mL.[14] b. Sonicate the nanoparticle suspension briefly to ensure a homogenous dispersion.[14]

-

Activation of Carboxyl Groups: a. Prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in anhydrous DMSO or chilled Activation Buffer immediately before use.[8] b. Add EDC and NHS to the nanoparticle suspension. A 10-50 fold molar excess of EDC/NHS to the estimated number of surface carboxyl groups is a common starting point.[8][15] c. Incubate the mixture for 15-30 minutes at room temperature with gentle, continuous stirring to activate the carboxyl groups and form a stable NHS-ester intermediate.[5][14]

-

Conjugation with this compound: a. Dissolve this compound in the Coupling Buffer. A 10-100 fold molar excess of this compound relative to the nanoparticles is recommended to ensure efficient coating.[8] b. Add the this compound solution to the activated nanoparticle suspension.[8] c. Adjust the pH of the reaction mixture to 7.2-7.5 with the Coupling Buffer if necessary.[16] d. Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle, continuous mixing to allow for the formation of a stable amide bond.[15]

-

Quenching and Purification: a. Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted NHS esters.[8] b. Incubate for 15-30 minutes at room temperature.[8] c. Purify the PEGylated nanoparticles from excess reagents and byproducts by repeated centrifugation and resuspension in the Washing Buffer. The centrifugation speed and duration should be optimized based on the nanoparticle size and density. Typically, 3-5 washing cycles are sufficient.[8][14]

-

Final Resuspension and Storage: a. Resuspend the final pellet of this compound modified nanoparticles in a suitable buffer (e.g., PBS).[8] b. Store the functionalized nanoparticles at 4°C for short-term use. For long-term storage, lyophilization may be considered.[8]

Protocol 2: Characterization of PEGylated Nanoparticles

Thorough characterization is crucial to confirm the successful surface modification and to assess the quality of the functionalized nanoparticles.

1. Size and Zeta Potential Measurement:

-

Technique: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).[8]

-

Procedure: a. Disperse a small aliquot of the unmodified and modified nanoparticle suspensions in deionized water or PBS to an appropriate concentration.[8] b. Measure the hydrodynamic diameter and polydispersity index (PDI) using DLS.[8] c. Measure the zeta potential using ELS to determine the surface charge.[8]

-

Expected Outcome: An increase in hydrodynamic diameter and a shift in zeta potential towards neutral are indicative of successful PEGylation.[9]

2. Quantification of Surface Amine Groups (Optional, for bifunctional PEGs):

-

Technique: Ninhydrin Assay (for bifunctional amino-PEGs).[5]

-

Procedure: a. Disperse a known amount of amine-functionalized nanoparticles in ethanol.[5] b. Add the ninhydrin reagent to the suspension.[5] c. Heat the mixture at 100°C for 15-20 minutes.[5] d. Centrifuge to pellet the nanoparticles and measure the absorbance of the supernatant at ~570 nm.[5] e. Determine the concentration of amine groups by comparing the absorbance to a standard curve.[5]

-

Note: This protocol is more relevant for bifunctional PEGs like Amino-PEG6-amine, where one amine is free after conjugation. For this compound, a different assay would be needed to quantify the terminal carboxyl groups.

3. Morphological Analysis:

-

Technique: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).[8]

-

Procedure: a. Prepare samples by drop-casting a dilute suspension of nanoparticles onto a TEM grid and allowing it to dry. b. Image the nanoparticles to assess their morphology, size, and aggregation state.

-

Expected Outcome: TEM/SEM can confirm that the nanoparticles have maintained their core morphology and are well-dispersed after the modification process.[17]

Visualizations

The following diagrams illustrate the key processes and concepts related to the surface modification of nanoparticles with this compound.

Caption: Experimental workflow for nanoparticle surface modification.

Caption: "Stealth" effect of PEGylation on nanoparticles in vivo.

Caption: Logical relationship of PEGylation benefits.

References

- 1. Amino-PEG6-acetic acid [myskinrecipes.com]

- 2. This compound, 905954-28-1 | BroadPharm [broadpharm.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. vectorlabs.com [vectorlabs.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Size- and charge-dependent non-specific uptake of PEGylated nanoparticles by macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. broadpharm.com [broadpharm.com]

- 17. atlantis-press.com [atlantis-press.com]

Application Notes and Protocols: A Step-by-Step Guide to Amino-PEG6-acid Conjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-PEG6-acid is a heterobifunctional linker molecule widely utilized in bioconjugation, drug delivery, and proteomics.[1][2] It features a terminal primary amine and a terminal carboxylic acid, separated by a hydrophilic hexaethylene glycol (PEG) spacer.[1][2] This distinct structure allows for the covalent attachment of two different molecules, making it an invaluable tool for creating complex bioconjugates. The PEG spacer enhances the solubility and biocompatibility of the resulting conjugate, which can improve its pharmacokinetic profile and reduce immunogenicity.[3][4][5]